molecular formula C26H32O9 B160170 Ichangin CAS No. 10171-61-6

Ichangin

Cat. No.: B160170
CAS No.: 10171-61-6
M. Wt: 488.5 g/mol
InChI Key: GNNAZOFNKOMONV-MSGMIQHVSA-N
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Description

Ichangin is a limonoid compound primarily isolated from citrus plants, notably Citrus reticulata and related species . Structurally, it belongs to the class of triterpenoids, characterized by a highly oxygenated tetracyclic framework. Its molecular formula and stereochemical configuration have been confirmed through spectroscopic techniques such as 13C-NMR and mass spectrometry, with distinct spectral features differentiating it from structurally related compounds .

This compound has garnered significant research interest due to its diverse bioactivities, including antimicrobial, anti-biofilm, and antiviral properties. For instance, it inhibits Escherichia coli O157:H7 (EHEC) biofilm formation and adhesion to human intestinal cells .

Properties

CAS No.

10171-61-6

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

IUPAC Name

(1R,2R,4'S,5R,6R,7R,10S,11S,14S)-11-(furan-3-yl)-4'-hydroxy-5-(2-hydroxypropan-2-yl)-2,10-dimethylspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione

InChI

InChI=1S/C26H32O9/c1-22(2,31)15-9-16(27)24(4)14(25(15)12-33-18(29)10-17(25)28)5-7-23(3)19(13-6-8-32-11-13)34-21(30)20-26(23,24)35-20/h6,8,11,14-15,17,19-20,28,31H,5,7,9-10,12H2,1-4H3/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1

InChI Key

GNNAZOFNKOMONV-MSGMIQHVSA-N

SMILES

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6O)C(C)(C)O)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@H]([C@@]36COC(=O)C[C@@H]6O)C(C)(C)O)C

Canonical SMILES

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6O)C(C)(C)O)C

Synonyms

ICHANGIN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Isolimonic acid outperforms this compound in biofilm inhibition (IC25 = 19.7 vs. 28.3 μM), but both show comparable suppression of virulence genes (LEE, flhDC, stx2) .
  • Glycosylation enhances activity: IOAG (glycoside of isoobacunoic acid) is more potent than its aglycone .
  • This compound and isolimonic acid uniquely inhibit EHEC adhesion to Caco-2 cells without affecting host-cell viability .

Antiviral Activity Against SARS-CoV-2

Molecular docking and MM/GBSA studies highlight this compound’s interaction with SARS-CoV-2 targets:

Compound Binding Affinity (ΔGbind, kcal/mol) Key Interactions with SARS-CoV-2 Mpro
This compound −42.1 (predicted) Hydrogen bonds with His41, Cys145
Deacetylnomilin −43.5 Hydrogen bonds with Gly143, Ser144
β-Sitosterol −39.8 Hydrophobic interactions with Met165
Ichangensin −41.3 Hydrogen bonds with Glu166

Key Observations :

  • This compound exhibits moderate binding affinity compared to deacetylnomilin, but both target catalytic dyad residues (His41, Cys145) critical for Mpro function .
  • Structural variations (e.g., acetyl groups in deacetylnomilin) influence binding thermodynamics .

Mechanism of Action

  • QseBC/QseA Pathway Dependency :

    • Isolimonic acid requires functional QseBC and QseA regulators to suppress EHEC biofilm formation, as shown by loss of activity in ΔqseBC mutants .
    • This compound ’s mechanism is less defined but likely overlaps partially with isolimonic acid, given their similar gene suppression profiles .
  • Structural-Activity Relationships: The glycosidic moiety in IOAG enhances solubility and target engagement compared to isoobacunoic acid . this compound’s tetracyclic core may facilitate hydrophobic interactions with bacterial membranes or viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ichangin
Reactant of Route 2
Ichangin

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